molecular formula C20H22N2O B5569097 1-benzoyl-4-(3-phenyl-2-propen-1-yl)piperazine

1-benzoyl-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5569097
M. Wt: 306.4 g/mol
InChI Key: OQSADCRHXPYRQG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography or NMR spectroscopy, to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .


Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Pharmacological Effects and Applications

  • Piperazine Derivatives and Subjective Effects : Research has focused on the subjective effects of piperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), which are often used in "party pills." These studies aim to understand the psychostimulant-like effects and their potential for dependence and therapeutic applications (Lin et al., 2011).

  • Neuropharmacology of Piperazine Compounds : Investigations into compounds like TFMPP have shown they can induce effects similar to traditional stimulants, affecting serotonin and dopamine pathways. This research provides insight into the mechanisms of action of novel psychoactive substances and their potential therapeutic or adverse impacts (Jan et al., 2010).

  • Receptor Occupancy and Antagonist Potential : Studies on novel piperazine-based compounds, such as DU 125530, have explored their occupancy of serotonin receptors in the human brain, indicating potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).

  • Metabolic Pathways and Drug Disposition : Research on the metabolism and disposition of novel therapeutic agents, such as venetoclax, involves piperazine derivatives. Understanding these pathways is crucial for developing safe and effective medications (Liu et al., 2017).

  • Repellent Efficacy Against Insects : The efficacy of piperidine, a related chemical structure to piperazine, has been evaluated as a repellent against mosquitoes and black flies, demonstrating the broader applications of these compounds beyond pharmacology (Debboun et al., 2000).

  • Anxiolytic-like Effects of Novel Compounds : Certain arylpiperazine derivatives have been studied for their potential anxiolytic effects, focusing on their interaction with serotonin receptors and implications for treating anxiety disorders (Kędzierska et al., 2019).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with handling or disposing of the compound .

properties

IUPAC Name

phenyl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(19-11-5-2-6-12-19)22-16-14-21(15-17-22)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSADCRHXPYRQG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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